2-(Mesitylamino)-2-oxoethyl 2-acetoxy-2-phenylacetate
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Overview
Description
2-(Mesitylamino)-2-oxoethyl 2-acetoxy-2-phenylacetate is an organic compound that features a mesitylamino group, an oxoethyl group, an acetoxy group, and a phenylacetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Mesitylamino)-2-oxoethyl 2-acetoxy-2-phenylacetate typically involves the reaction of mesitylamine with 2-oxoethyl 2-acetoxy-2-phenylacetate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as tetrahydrofuran (THF) and a base like triethylamine (TEA) to facilitate the reaction . The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Mesitylamino)-2-oxoethyl 2-acetoxy-2-phenylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetoxy group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
2-(Mesitylamino)-2-oxoethyl 2-acetoxy-2-phenylacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Mesitylamino)-2-oxoethyl 2-acetoxy-2-phenylacetate involves its interaction with specific molecular targets. The mesitylamino group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The oxoethyl and acetoxy groups may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-acetoxy-2-phenylacetate: This compound shares the acetoxy and phenylacetate groups but lacks the mesitylamino and oxoethyl groups.
2,3-Dimethoxybenzamides: These compounds have similar amide structures but different substituents on the benzene ring.
Uniqueness
2-(Mesitylamino)-2-oxoethyl 2-acetoxy-2-phenylacetate is unique due to the presence of the mesitylamino group, which imparts specific chemical and biological properties
Properties
IUPAC Name |
[2-oxo-2-(2,4,6-trimethylanilino)ethyl] 2-acetyloxy-2-phenylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-13-10-14(2)19(15(3)11-13)22-18(24)12-26-21(25)20(27-16(4)23)17-8-6-5-7-9-17/h5-11,20H,12H2,1-4H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVPHXLCTOAYFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)COC(=O)C(C2=CC=CC=C2)OC(=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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